molecular formula C13H20N4O3S B2432321 4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine CAS No. 923209-26-1

4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine

Cat. No.: B2432321
CAS No.: 923209-26-1
M. Wt: 312.39
InChI Key: BSOKWMHJZRJOHJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine involves several steps. The starting materials typically include piperazine, pyridine, and morpholine derivatives. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). The reaction proceeds through a series of nucleophilic substitution and sulfonylation steps to yield the final product .

Chemical Reactions Analysis

4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of 4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(6-piperazin-1-ylpyridin-3-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c18-21(19,17-7-9-20-10-8-17)12-1-2-13(15-11-12)16-5-3-14-4-6-16/h1-2,11,14H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOKWMHJZRJOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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